Ziram

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ziram is synthesized by treating zinc salts with dimethyldithiocarbamate. The reaction can be represented as follows: [ 2 (CH_3)_2NCS_2^- + Zn^{2+} \rightarrow Zn((CH_3)_2NCS_2)_2 ] This reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc sulfate with sodium dimethyldithiocarbamate in water. The reaction mixture is then filtered, and the solid product is washed and dried to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ziram undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides and other sulfur-containing compounds.

Reduction: Under reducing conditions, this compound can be converted back to its constituent dimethyldithiocarbamate and zinc salts.

Substitution: this compound can participate in substitution reactions where the dimethyldithiocarbamate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include disulfides, zinc salts, and substituted dithiocarbamates .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Ziram is primarily employed as a protective foliar fungicide in agriculture. It is used extensively on a variety of crops including:

- Fruits : Almonds, peaches, pecans, apples, and pears.

- Vegetables : Various types that require protection against fungal diseases.

- Ornamental Plants : To prevent fungal infections that can damage aesthetic plants.

Fungal Disease Control

This compound is effective against several fungal diseases such as:

- Shot hole disease

- Brown rot

- Peach leaf curl

These applications are crucial for maintaining crop health and yield, particularly in regions where fungal infections are prevalent .

Industrial Applications

In addition to its agricultural uses, this compound serves an important role in the rubber industry:

- Vulcanization Accelerator : this compound is utilized as an accelerator in the vulcanization process of rubber production. This enhances the elasticity and durability of rubber products, making it a vital component in the manufacturing of tires and other rubber goods .

Neurotoxicology Research

Recent studies have highlighted this compound's potential neurotoxic effects, linking it to increased risks of neurological disorders such as Parkinson's disease. Research findings indicate that:

- This compound exposure enhances neuronal excitability by affecting synaptic transmission pathways. Specifically, it increases the probability of synaptic vesicle release through dysregulation of the ubiquitin signaling system .

- Studies using Drosophila melanogaster have shown that this compound disrupts neuronal function via inhibition of potassium channels, which are crucial for maintaining neuronal excitability .

Case Studies on Neurotoxicity

- Increased Neuronal Excitability : A study demonstrated that this compound increases excitability in both aminergic and glutamatergic neurons, suggesting that it may contribute to complex human diseases linked to neuronal dysfunction .

- Dopaminergic Cell Damage : Another study found that this compound inhibits E1 ligase activity, leading to selective dopaminergic cell damage. This mechanism may be implicated in the etiology of Parkinson's disease due to chronic exposure to dithiocarbamate fungicides like this compound .

Environmental Monitoring

This compound has also been studied for its detection using advanced sensor technologies:

- Quartz Crystal Microbalance Sensors : These sensors utilize molecularly imprinted polymers to detect this compound with high sensitivity. The integration of these technologies allows for real-time monitoring of environmental contaminations .

Data Summary Table

| Application Area | Specific Use | Key Findings/Implications |

|---|---|---|

| Agriculture | Fungicide for fruits and vegetables | Effective against shot hole disease and brown rot |

| Industrial | Vulcanization accelerator | Enhances rubber properties |

| Neurotoxicology | Research on neuronal effects | Increases excitability; linked to Parkinson's risk |

| Environmental Monitoring | Detection using QCM sensors | High sensitivity for real-time monitoring |

Wirkmechanismus

Ziram exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Ziram belongs to the class of dithiocarbamate fungicides, which includes compounds such as:

Thiram: Another widely used fungicide with similar applications in agriculture.

Mancozeb: A fungicide used to control a broad spectrum of fungal diseases.

Zineb: Used in agriculture to control fungal diseases on various crops.

Uniqueness of this compound: this compound is unique due to its dual role as both a fungicide and an industrial additive.

Biologische Aktivität

Ziram, a dithiocarbamate compound, is primarily used as a fungicide in agricultural settings. Its biological activity has garnered attention due to its neurotoxic effects and potential implications for both environmental health and human safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Neurotoxicity

This compound has been shown to selectively damage dopaminergic (DA) neurons, which are crucial for motor control and are significantly affected in Parkinson's disease. Research indicates that this compound inhibits the E1 ligase activity in the ubiquitin-proteasome system (UPS), leading to increased levels of α-synuclein, a protein associated with neurodegenerative diseases. The inhibition of E1 ligase activity was evidenced by a reduction in E1-ubiquitin conjugates in treated cells, highlighting this compound's role in disrupting cellular protein degradation pathways .

Hematological Effects

A study conducted on broiler chickens demonstrated that acute exposure to this compound resulted in significant hematological changes. Following a single oral dose of 100 mg/kg body weight, alterations were observed in red blood cell counts and other hematological parameters, indicating systemic toxicity . This suggests that this compound not only affects neuronal health but may also compromise overall physiological functions.

Thyroid Disruption

Research has indicated that this compound possesses thyroid-disrupting activity. In vitro studies have shown that it can inhibit thyroperoxidase, an enzyme critical for thyroid hormone synthesis. This disruption could have broader implications for endocrine health in exposed populations .

Acute Toxicity Studies

This compound's acute toxicity has been evaluated across various species. The following table summarizes median lethal concentration (LC50) values reported for different fish species exposed to this compound:

| Species | Common Name | Study Duration (h) | Reported LC50 (mg/L) |

|---|---|---|---|

| Grass Carp | Cyprinus carpio | 48 | 0.075 |

| Bluegill | Lepomis macrochirus | 96 | 0.12 |

| Rainbow Trout | Oncorhynchus mykiss | 96 | 0.1 |

These findings indicate that this compound is acutely toxic to aquatic life, raising concerns about its environmental impact and the need for careful management in agricultural practices .

Neurotoxic Effects in Animal Models

In a study involving zebrafish (ZF), exposure to nanomolar concentrations of this compound led to selective loss of DA neurons and impaired swimming behavior. The study demonstrated that overexpression of γ-synuclein in zebrafish embryos resulted in neurotoxicity similar to that observed with α-synuclein, underscoring the compound's potential to induce neurodegenerative-like conditions .

Human Health Implications

Given its neurotoxic properties and potential endocrine disruption, this compound poses risks not only to wildlife but also to human health. Occupational exposure among agricultural workers handling this compound could lead to neurological symptoms and endocrine-related disorders.

Eigenschaften

CAS-Nummer |

137-30-4 |

|---|---|

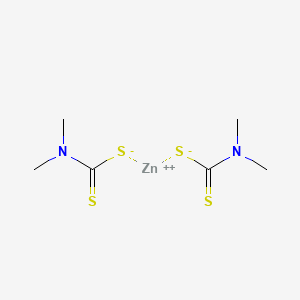

Molekularformel |

C6H12N2S4Zn |

Molekulargewicht |

305.8 g/mol |

IUPAC-Name |

zinc;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |

InChI-Schlüssel |

DUBNHZYBDBBJHD-UHFFFAOYSA-L |

Verunreinigungen |

In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |

Kanonische SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |

Aussehen |

Solid powder |

Color/Form |

Crystals from hot chloroform + alcohol White when pure Colorless powder Crystalline white solid |

Dichte |

1.66 at 77 °F (NTP, 1992) 1.66 @ 25 °C referred to water at 4 °C 1.7 g/cm³ |

Flammpunkt |

200 °F (NTP, 1992) |

melting_point |

482 °F (NTP, 1992) 246 °C 240-250 °C |

Key on ui other cas no. |

137-30-4 |

Physikalische Beschreibung |

Ziram is an odorless white powder. (NTP, 1992) DryPowder WHITE POWDER. Odorless white powder. |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed. |

Löslichkeit |

less than 1 mg/mL at 70° F (NTP, 1992) Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl. In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln. Soluble in alkali. In water, 65 mg/l @ 25 °C Solubility in water: very poo |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cuman L Dimethyldithiocarbamate, Zinc Fuklasin Milbam Zerlate Zinc Dimethyldithiocarbamate Ziram |

Dampfdruck |

Negligible (NTP, 1992) 7.5X10-9 mm Hg @ 0 °C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.